
2-(Methylamino)pyridine-3-carboxylic acid
Overview
Description
Chemical Name: 2-(Methylamino)pyridine-3-carboxylic acid Synonyms: 2-(Methylamino)nicotinic acid, 2-Methylaminopyridine-3-carboxylic acid CAS Number: 32399-13-6 Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol Structure: Features a pyridine ring with a methylamino (–NHCH₃) substituent at position 2 and a carboxylic acid (–COOH) group at position 3 (Figure 1).
Preparation Methods
Preparation Methods Overview
Two principal synthetic routes are documented for the preparation of 2-(Methylamino)pyridine-3-carboxylic acid and its related derivatives, focusing on nucleophilic substitution and reduction steps starting from chlorinated or fluorinated pyridine carboxylic acids or esters.
Method 1: Nucleophilic Substitution on 2-Chloronicotinic Acid Derivatives
Procedure
- Starting Material: 2-Chloronicotinic acid or its esters.
- Reagents: Methylamine hydrochloride, potassium carbonate, cuprous bromide.
- Solvent: Dimethylformamide (DMF).
- Conditions: Heating at 100°C.
- Reaction: Nucleophilic substitution of the chlorine atom at the 2-position by methylamine to form 2-methylamino-3-pyridinecarboxylic acid.
- Subsequent Step: Reduction of the carboxylic acid group to the corresponding alcohol using lithium aluminium hydride (LiAlH4) to yield 2-(Methylamino)pyridine-3-methanol (a closely related compound).
Notes
- This method allows regioselective substitution at the 2-position.
- The use of cuprous bromide facilitates the substitution reaction.
- The reduction step is critical for converting the acid to the alcohol derivative.
Method 2: Reduction of 2-Methylamino-3-pyridinecarboxylic Acid tert-Butyl Ester
Procedure
- Starting Material: 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester.
- Reagents: Sodium borohydride or potassium borohydride combined with Lewis acids (e.g., zinc chloride).
- Solvent: Tetrahydrofuran (THF) and toluene.
- Conditions: Room temperature stirring followed by reflux.
- Reaction: Reduction of the ester to the corresponding alcohol.
- Workup: Neutralization with sodium hydroxide, extraction with ethyl acetate, washing, drying, and recrystallization from isopropanol/n-hexane.
- Yield: Approximately 88.2% yield of 2-methylamino-3-pyridinemethanol as a white solid.
Detailed Experimental Data
Step | Reagents/Conditions | Quantity | Observations/Notes |
---|---|---|---|
1 | Potassium borohydride, zinc chloride in THF | 11.4 g KBH4 (0.300 mol), 20.5 g ZnCl2 (0.150 mol), 180 mL THF | Stir at room temperature for 2 hours |
2 | Addition of tert-butyl 2-methylamino-3-pyridinecarboxylate and toluene | 25 g (0.120 mol), 84 mL toluene | Bubbles released, controlled addition rate, reflux until complete |
3 | Neutralization with 20% NaOH | Until solution clears | Extraction with ethyl acetate (3x500 mL), washing with saturated brine (2x250 mL), drying with anhydrous sodium sulfate |
4 | Concentration and recrystallization | - | White solid obtained, 13.0 g, 88.2% yield |
Additional Synthetic Insights from Literature
- Selective nucleophilic substitution on methyl 2,6-dichloropyridine-3-carboxylate can afford intermediates such as methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, which are useful for further functionalization toward target compounds.
- The regioselectivity is crucial and controlled by reaction conditions and choice of nucleophiles.
- Alternative methods involve multi-step sequences starting from 2,6-difluoropyridine derivatives with moderate yields, but the methods above provide higher efficiency and better yields.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Product | Yield | Notes |
---|---|---|---|---|---|---|
1 | 2-Chloronicotinic acid | Methylamine hydrochloride, K2CO3, CuBr, DMF | 100°C heating | 2-Methylamino-3-pyridinecarboxylic acid → reduced with LiAlH4 | Not specified | Regioselective substitution, followed by reduction |
2 | 2-Methylamino-3-pyridinecarboxylic acid tert-butyl ester | Potassium borohydride, ZnCl2, THF, toluene | RT stirring + reflux | 2-Methylamino-3-pyridinemethanol | 88.2% | Efficient reduction with good yield, recrystallization purification |
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Organic Synthesis
2-(Methylamino)pyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution and oxidation reactions makes it valuable for creating complex organic molecules.
Research has indicated that this compound may exhibit biological activities, particularly in its interactions with enzymes and receptors. Studies are ongoing to explore its potential as a therapeutic agent, especially in relation to diseases influenced by pyridine derivatives.
Pharmaceutical Development
The compound is being investigated for its role as a precursor in drug formulations. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for developing new medications.
Environmental Chemistry
Recent studies have explored its application in CO₂ capture technologies. For instance, complexes formed with aluminum alkyls have demonstrated reversible CO₂ insertion capabilities when ligated with 2-(methylamino)pyridine, highlighting its potential in environmental remediation efforts .
Case Study 1: Therapeutic Potential
A study examined the effects of this compound on inflammatory pathways mediated by IκB kinase (IKK). The findings suggested that derivatives of this compound could inhibit IKK activity, potentially leading to new treatments for autoimmune diseases and cancer .
Case Study 2: CO₂ Capture
Research published in the European Journal of Inorganic Chemistry demonstrated that aluminum complexes with this compound could effectively capture CO₂. The study provided insights into the mechanistic aspects of CO₂ insertion and its reversibility, suggesting practical applications in carbon capture technologies .
Mechanism of Action
The mechanism of action of 2-(Methylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Characteristics :
- The carboxylic acid group contributes to acidity (pKa ~2–3) and enables salt formation or coordination chemistry .
Comparison with Structurally Similar Compounds
3-Methylpyridine-2-carboxylic Acid
CAS Number: 4021-07-2 Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol Structure: Methyl group at position 3, carboxylic acid at position 2.
Comparison :
- Substituent Position : Structural isomer of the target compound, differing in substituent placement.
- Acidity : The carboxylic acid at position 2 (adjacent to the ring nitrogen) is more acidic than at position 3 due to resonance stabilization .
- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .
2-Chloro-3-Methyl-4-pyridinecarboxylic Acid
CAS Number: Not explicitly listed (synonyms include 3-Methyl-2-chloroisonicotinic acid) Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 187.58 g/mol (estimated) Structure: Chlorine at position 2, methyl at position 3, carboxylic acid at position 4.
Comparison :
- Electron-Withdrawing Effects: The chloro group increases electrophilicity at position 2, contrasting with the electron-donating methylamino group in the target compound.
- Reactivity: Likely undergoes nucleophilic substitution at the chloro position, unlike the target compound’s methylamino group, which participates in hydrogen bonding .
2-Bromopyridine-3-carboxylic Acid
CAS Number: Not explicitly listed (studied in crystallography) Molecular Formula: C₆H₄BrNO₂ Molecular Weight: 218.01 g/mol Structure: Bromine at position 2, carboxylic acid at position 3.
Comparison :
- Halogen Effects: Bromine’s larger atomic size and polarizability enhance halogen bonding, unlike the methylamino group.
Flunixin Meglumine (Veterinary Analgesic)
Key Component: 2-[2-Methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid Molecular Formula: C₁₄H₁₁F₃N₂O₂ Molecular Weight: 296.25 g/mol
Comparison :
- Substituent Diversity: The trifluoromethyl (–CF₃) and anilino groups enhance lipophilicity and metabolic stability compared to the target compound’s simpler methylamino group.
- Applications: Used as a nonsteroidal anti-inflammatory drug (NSAID) in veterinary medicine, highlighting the role of pyridine-carboxylic acid derivatives in drug design .
3-Aminothieno[2,3-b]pyridine-2-carboxylic Acid
CAS Number: Not explicitly listed Molecular Formula: C₇H₅N₂O₂S Molecular Weight: 181.19 g/mol Structure: Fused thieno-pyridine ring with amino and carboxylic acid groups.
Comparison :
- Synthetic Utility : Intermediate in heterocyclic drug synthesis, demonstrating broader reactivity than the target compound .
Comparative Data Table
Biological Activity
2-(Methylamino)pyridine-3-carboxylic acid (also known as 2-MAPCA) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a methylamino group at the 2-position and a carboxylic acid at the 3-position of the pyridine ring, which contributes to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .
Interaction with Receptors
This compound has been studied for its interaction with neurotransmitter receptors, particularly dopamine receptors. It has shown to act as an antagonist for dopamine D2 and D3 receptors, making it a candidate for further research in treating neuropsychiatric disorders .
Inhibition of Enzymatic Activity
In vitro studies have demonstrated that this compound can inhibit specific enzymes associated with inflammatory pathways. This inhibition may contribute to its anti-inflammatory properties, which are being explored for therapeutic applications in conditions like rheumatoid arthritis .
Case Studies
- Dopamine Receptor Studies : In a controlled experiment, the effects of this compound on dopamine receptor activity were assessed. The compound was shown to reduce receptor activation in neuronal cultures, indicating potential for managing dopamine-related disorders .
- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that this compound inhibited growth at concentrations as low as 50 µg/mL, demonstrating significant antibacterial properties .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Methylamino)pyridine-3-carboxylic acid (CAS 32399-13-6), and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1 : Bromination of precursor pyridine derivatives followed by substitution with methylamine. Ethyl 2-bromo-3-pyridinecarboxylate derivatives (e.g., from brominated intermediates) react with methylamine under reflux in ethanol, yielding the methylamino-substituted product after hydrolysis .
- Route 2 : Base-promoted addition of ethyl cyanoacetate to aryl ketones, followed by cyclization and functionalization .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Control temperature (60–80°C) to minimize side reactions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methylamino protons at δ 2.8–3.2 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
- HPLC : Assess purity (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]+ at m/z 153.1 .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR) in drug discovery?
- Substitution Patterns : Introduce halogens (e.g., bromine at position 5) or electron-withdrawing groups to modulate bioavailability and target binding .
- Bioisosteric Replacements : Replace the carboxylic acid with tetrazoles or sulfonamides to enhance metabolic stability .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects and docking studies (AutoDock Vina) to assess target affinity .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) be resolved?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial testing .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from derivatives .
- Dose-Response Analysis : Perform IC50/EC50 comparisons across studies to account for concentration-dependent effects .
Q. What strategies improve crystallization of this compound for X-ray studies?
- Solvent Screening : Test mixtures like DMSO/water or methanol/ether to optimize crystal growth .
- Temperature Gradients : Slow cooling from 50°C to 4°C enhances lattice formation.
- SHELXL Refinement : Use TWIN and HKLF5 commands to handle twinning or disordered regions in diffraction data .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTUBMIBZOXTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406223 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-13-6 | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.